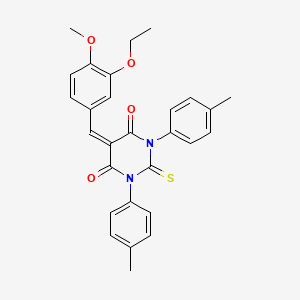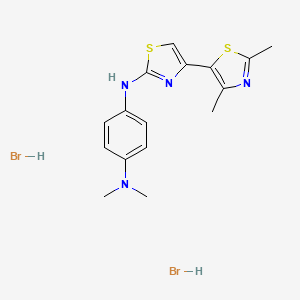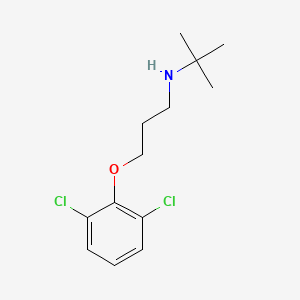![molecular formula C18H20N2OS B4937946 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)
3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its promising biological activities. This compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives and has shown potential as an anticancer agent.
作用機序
The mechanism of action of 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of the enzyme topoisomerase II. In addition, it has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potential as an anticancer agent and its ability to induce apoptosis in cancer cells. However, its limitations include its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research of 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Studying its potential as a therapeutic agent for various types of cancer.
2. Investigating its mechanism of action and identifying other molecular targets.
3. Developing more efficient synthesis methods to improve its yield and purity.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy.
5. Studying its potential as an anti-inflammatory and antioxidant agent.
Conclusion:
In conclusion, 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a promising compound in the field of medicinal chemistry. Its potential as an anticancer agent and its ability to induce apoptosis in cancer cells make it a valuable compound for further research. Future studies should focus on identifying its mechanism of action, developing more efficient synthesis methods, and evaluating its safety and efficacy in preclinical and clinical trials.
合成法
The synthesis of 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid ethyl ester with ethyl 4-bromo-2-ethylbenzoate in the presence of potassium carbonate to form ethyl 4-(2-ethylbenzoyl)-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine-5-carboxylate. This intermediate is then reacted with butyl lithium to form the desired compound.
科学的研究の応用
The compound 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has shown potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also been found to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells.
特性
IUPAC Name |
3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-3-5-10-20-12-19-17-16(18(20)21)15(11-22-17)14-8-6-13(4-2)7-9-14/h6-9,11-12H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDFYHVZQKBGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4937866.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4937869.png)

![2-methyl-N-[2-methyl-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]propanamide](/img/structure/B4937878.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4937889.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)

![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-4-fluorophenol trifluoroacetate (salt)](/img/structure/B4937929.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B4937936.png)
![4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4937944.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4937957.png)

